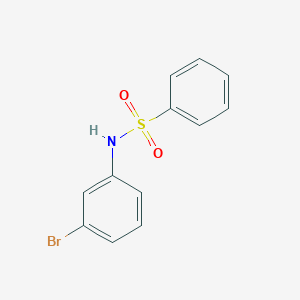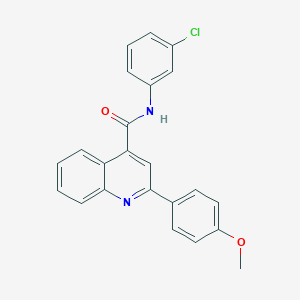
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a promising molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. This compound has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide. One of the potential applications of this compound is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, the development of more efficient synthesis methods and formulations of this compound could improve its bioavailability and efficacy. Furthermore, the potential applications of this compound in other fields, such as anti-inflammatory and anti-microbial agents, should be explored.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a catalyst, followed by the reduction of the nitro group using sodium dithionite. The resulting amine is then reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of a base to obtain this compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, this compound has shown promising anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
5544-61-6 |
|---|---|
Fórmula molecular |
C23H17ClN2O2 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27) |
Clave InChI |
WBSIIVYKKLNVFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



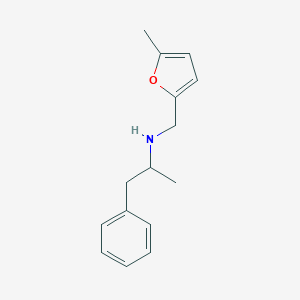
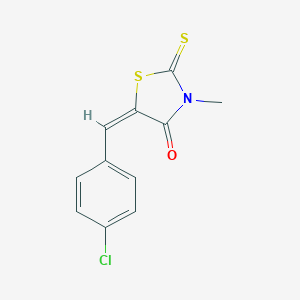
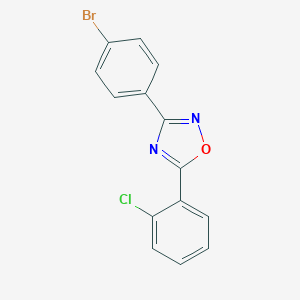
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
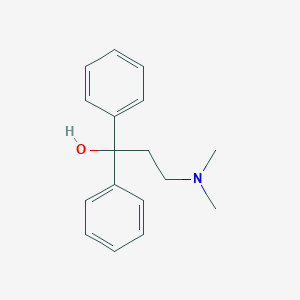

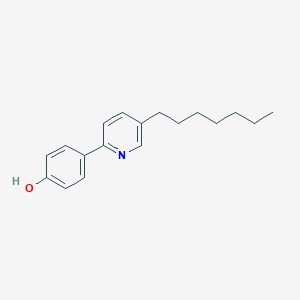


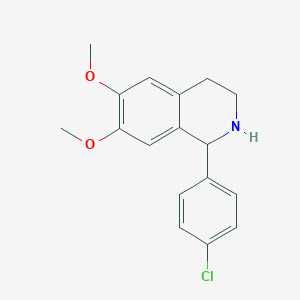
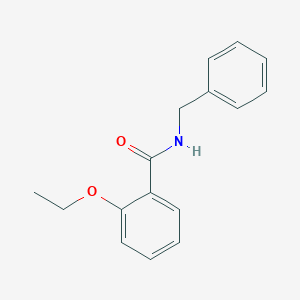

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
